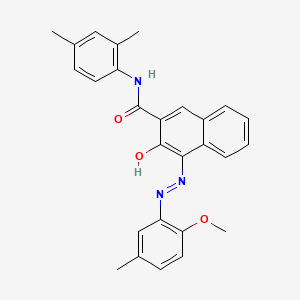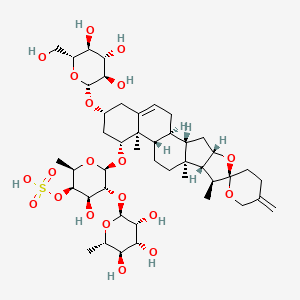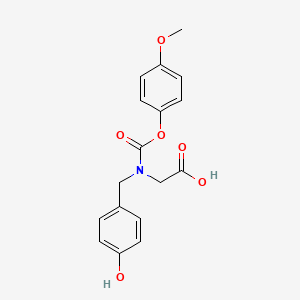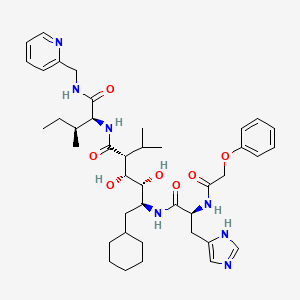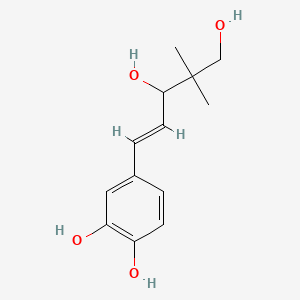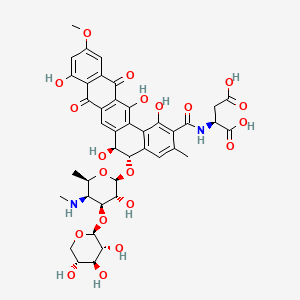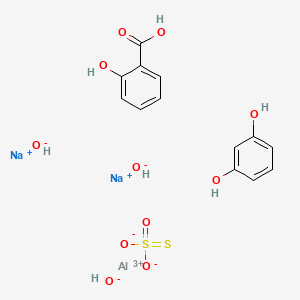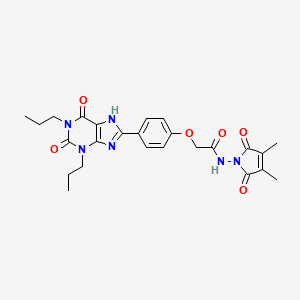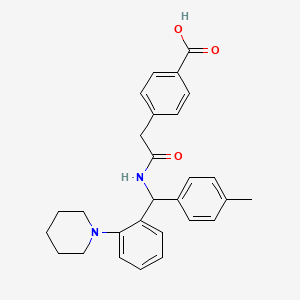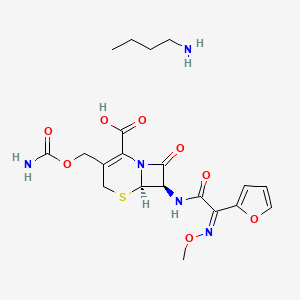
Cefuroxime butyl ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefuroxime butyl ammonium is a semisynthetic, broad-spectrum cephalosporin antibiotic. It is a bactericidal agent that acts by inhibiting bacterial cell wall synthesis. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefuroxime butyl ammonium can be synthesized through a series of chemical reactions involving the modification of the cephalosporin core structureThe synthetic route may include steps such as acylation, esterification, and ammonolysis under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as nanosuspension preparation, which involves antisolvent precipitation followed by ultrasonication to produce stable amorphous nanosuspensions with improved bioavailability .
Analyse Chemischer Reaktionen
Types of Reactions
Cefuroxime butyl ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cefuroxime derivatives .
Wissenschaftliche Forschungsanwendungen
Cefuroxime butyl ammonium has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics and their chemical properties.
Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems .
Wirkmechanismus
Cefuroxime butyl ammonium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The compound’s ability to inhibit cell wall synthesis makes it effective against a wide range of bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefuroxime: A second-generation cephalosporin with similar antibacterial properties.
Cefotaxime: Another cephalosporin antibiotic with a broader spectrum of activity.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria
Uniqueness
Cefuroxime butyl ammonium is unique due to its enhanced solubility and stability, which improve its bioavailability and therapeutic efficacy. Its ability to resist degradation by beta-lactamases also makes it a valuable option for treating infections caused by beta-lactamase-producing bacteria .
Eigenschaften
CAS-Nummer |
403736-96-9 |
|---|---|
Molekularformel |
C20H27N5O8S |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
butan-1-amine;(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16N4O8S.C4H11N/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20;1-2-3-4-5/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24);2-5H2,1H3/b19-9-;/t10-,14-;/m1./s1 |
InChI-Schlüssel |
CWFUGGFLZKOYLE-JTBFTWTJSA-N |
Isomerische SMILES |
CCCCN.CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Kanonische SMILES |
CCCCN.CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




